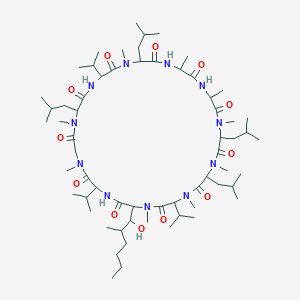
H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2 is a synthetic peptide composed of several amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this peptide includes lysine, aspartic acid, isoleucine, and citrulline, which contribute to its unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol are commonly used.
Substitution: Specific enzymes or chemical reagents are used to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield reduced peptides with free thiol groups.
Applications De Recherche Scientifique
H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2: has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2 depends on its specific application. In biological systems, the peptide may interact with specific receptors or enzymes, leading to a cascade of molecular events. The molecular targets and pathways involved can vary, but they often include interactions with cell surface receptors, modulation of signaling pathways, and influence on gene expression.
Comparaison Avec Des Composés Similaires
H-DL-Lys-DL-Asp-DL-xiIle-DL-Cit-NH2: can be compared with other similar peptides, such as:
H-DL-xiIle-DL-Pro-DL-Trp-DL-Leu-NH2:
H-Gly-DL-Leu-Gly-DL-Asp-DL-xiIle-DL-Leu-Gly-DL-Leu-DL-Leu-Gly-DL-Leu-NH2: A peptide with a similar structure but different sequence, used in various research studies.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C22H42N8O7 |
|---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
4-[[1-[[1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(2,6-diaminohexanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C22H42N8O7/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37) |
Clé InChI |
GKPMARPRXONRJX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)

![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)

![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)

![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)
![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)






